molecular formula C20H20N2O2 B15225336 4,4'-(2-Amino-4-propylpyridine-3,5-diyl)diphenol

4,4'-(2-Amino-4-propylpyridine-3,5-diyl)diphenol

Cat. No.: B15225336
M. Wt: 320.4 g/mol
InChI Key: ZPMIAGNYHXEVBX-UHFFFAOYSA-N
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Description

4,4’-(2-Amino-4-propylpyridine-3,5-diyl)diphenol is an organic compound that features a pyridine ring substituted with an amino group and a propyl group, flanked by two phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2-Amino-4-propylpyridine-3,5-diyl)diphenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.

    Substitution Reactions:

    Coupling with Phenol Groups: The final step involves coupling the substituted pyridine with phenol groups, often using a catalyst such as palladium in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2-Amino-4-propylpyridine-3,5-diyl)diphenol can undergo various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones under oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4’-(2-Amino-4-propylpyridine-3,5-diyl)diphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to form stable structures.

Mechanism of Action

The mechanism of action of 4,4’-(2-Amino-4-propylpyridine-3,5-diyl)diphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenol groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(4-Aminopyridine-3,5-diyl)dibenzoic acid: Similar structure but with carboxylic acid groups instead of phenol groups.

    Bisphenol A: Contains phenol groups but lacks the pyridine core and amino group.

Uniqueness

4,4’-(2-Amino-4-propylpyridine-3,5-diyl)diphenol is unique due to its combination of a pyridine core with both amino and phenol groups

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

4-[6-amino-5-(4-hydroxyphenyl)-4-propylpyridin-3-yl]phenol

InChI

InChI=1S/C20H20N2O2/c1-2-3-17-18(13-4-8-15(23)9-5-13)12-22-20(21)19(17)14-6-10-16(24)11-7-14/h4-12,23-24H,2-3H2,1H3,(H2,21,22)

InChI Key

ZPMIAGNYHXEVBX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=NC=C1C2=CC=C(C=C2)O)N)C3=CC=C(C=C3)O

Origin of Product

United States

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